molecular formula C24H41N3O6S B3039397 (-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester CAS No. 1032072-47-1

(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester

Cat. No.: B3039397
CAS No.: 1032072-47-1
M. Wt: 499.7 g/mol
InChI Key: XTADFVLISDXGHK-AITUJVMLSA-N
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Description

(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester (CAS: 1032072-47-1) is a stereochemically complex compound featuring a thiazole core, a tert-butoxycarbonyl (Boc)-protected amine, and a branched lipid-like structure. It is marketed by Broadpharm (Catalog: BP-22023) with 96% purity and is stored at -20°C, suggesting sensitivity to degradation . The compound’s structure combines a thiazole-4-carboxylic acid ethyl ester backbone with a hydroxy-substituted pentyl chain and a Boc-protected methylpentanoyl group.

Properties

IUPAC Name

ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O6S/c1-10-15(5)19(26-23(31)33-24(6,7)8)21(29)27(9)17(14(3)4)12-18(28)20-25-16(13-34-20)22(30)32-11-2/h13-15,17-19,28H,10-12H2,1-9H3,(H,26,31)/t15-,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTADFVLISDXGHK-AITUJVMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a thiazole ring, a carboxylic acid moiety, and various functional groups that contribute to its biological activity. The presence of the tert-butoxycarbonyl group suggests potential applications in drug design due to its stability and ability to protect amine functionalities during synthesis.

Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit various enzymes linked to cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that thiazole derivatives could inhibit mitotic kinesins such as HSET (KIFC1), which is crucial for cancer cell survival. Compounds similar to the one showed micromolar inhibition of HSET activity, leading to increased multipolarity in cancer cells, ultimately resulting in cell death .
    • In vitro assays indicated that modifications in the thiazole structure significantly affect potency. For instance, alterations in alkyl chain length or substituents on the thiazole ring resulted in substantial changes in inhibitory activity against cancer cell lines .
  • Antimicrobial Properties :
    • Thiazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. The compound's structure suggests potential interactions with bacterial enzymes or membranes, leading to bactericidal effects.

Data Tables

Biological Activity Effect Reference
AnticancerInhibition of HSET (KIFC1)
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Scientific Research Applications

The compound (-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Molecular Formula

The molecular formula is C19H32N2O4SC_{19}H_{32}N_{2}O_{4}S, indicating a complex structure with multiple functional groups that contribute to its reactivity and biological interactions.

Medicinal Chemistry

Research indicates that compounds with thiazole rings often exhibit significant biological activity. This particular compound has been investigated for its potential as an antitumor agent due to its ability to inhibit specific cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial properties. The compound's structural features suggest it may inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In a study published in Antibiotics, researchers synthesized several thiazole derivatives and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections .

Neuroprotective Effects

Emerging research suggests that thiazole-containing compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotection

A recent investigation highlighted the neuroprotective effects of thiazole derivatives in models of oxidative stress-induced neurotoxicity. The study found that these compounds could reduce neuronal cell death and improve cognitive function in animal models .

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeCompound TestedIC50 Value (µM)Reference
AntitumorThiazole A15Journal of Medicinal Chemistry
AntimicrobialThiazole B10Antibiotics
NeuroprotectiveThiazole C20Neurobiology Journal

Comparison with Similar Compounds

(a) 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester

This compound () shares a thiazole-ester scaffold but lacks the Boc protection and stereochemical complexity of the target molecule. Its synthesis via a one-pot reaction yields a dihydrothiazole with an ethylimino group, which may reduce metabolic stability compared to the Boc-protected amine in the target compound. The absence of hydroxyl or branched alkyl chains likely limits its utility in lipid-based delivery systems .

(b) 2-[4,5-Bis(4-methoxyphenyl)thiazol-2-yl]pyrrole-1-acetic Acid Ethyl Ester (CAS 101001-34-7)

In contrast, the target compound’s lipid-like structure prioritizes membrane integration over direct receptor binding. The methoxyphenyl groups in may enhance solubility but reduce biocompatibility compared to the target’s aliphatic chains .

Peptidomimetics and Enzyme Inhibitors

(a) (2S,3S)-3-((S)-1-oxo-1-((1-(4-(piperidin-1-ylsulfonyl)phenyl)-1H-1,2,3-triazol-4-yl)methylamino)-3-(thiazol-4-yl)propan-2-ylcarbamoyl)oxirane-2-carboxylic Acid (Compound 37)

This peptidomimetic epoxide () includes a sulfonylpiperidine group and a triazole linker, targeting enzymes like calpain. The target compound’s Boc group and hydroxyl chain may offer better pharmacokinetics (e.g., reduced reactivity and prolonged half-life) compared to the epoxide’s electrophilic strain, which could lead to off-target interactions .

(b) (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic Acid

Listed in pharmacopeial standards (), this thiazolidine derivative contains a dioxopiperazine ring, enhancing rigidity and protease resistance. However, its phenylacetamido group may limit membrane permeability compared to the target compound’s lipid-aligned structure .

Thiazolidine-4-ones

Derivatives such as (2S)-2-(benzoylamino)-3-methylbutyric acid hydrazide () exhibit simpler structures with benzoyl protection. The target compound’s Boc group provides superior steric shielding and controlled deprotection kinetics, which are advantageous in prodrug design. Additionally, the hydroxyl and methylpentyl groups in the target molecule enhance amphiphilicity, critical for self-assembly in delivery systems .

Key Structural and Functional Differences

Feature Target Compound Comparators
Core Structure Thiazole-4-carboxylic acid ethyl ester Dihydrothiazole (), thiazolidine-4-one (), epoxide ()
Protective Groups Boc-protected amine Ethylimino (), benzoyl (), dioxopiperazine ()
Stereochemistry (1R,3R,2S,3S) configuration Variable; some epimers co-elute ()
Lipid Compatibility High (branched alkyl chains, hydroxyl group) Low (aromatic or rigid groups in )
Synthetic Complexity High (multi-step stereospecific synthesis) Moderate (one-pot reaction in )

Q & A

Q. How can researchers optimize the synthesis of (-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester to improve stereochemical fidelity?

  • Methodological Answer : Stereochemical control during synthesis requires precise coupling conditions and protecting group strategies. For example, lithium hydroxide (LiOH)-mediated hydrolysis of ethyl ester intermediates can preserve stereochemistry during deprotection steps . Additionally, tert-butoxycarbonyl (Boc) groups are critical for protecting reactive amines, as demonstrated in peptidomimetic epoxide syntheses . To verify stereochemical outcomes, use chiral HPLC with polarimetric detection or X-ray crystallography to confirm configurations at chiral centers (e.g., 1R,3R and 2S,3S positions).

Q. What purification techniques are recommended for isolating (-)-2-((1R,3R)-...ethyl ester from reaction mixtures containing epimeric impurities?

  • Methodological Answer : Epimeric separation requires high-resolution chromatography. Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can resolve epimers, as minor changes in mobile phase polarity alter retention times significantly . For preparative-scale purification, flash chromatography using silica gel modified with chiral selectors (e.g., cellulose derivatives) may enhance separation efficiency.

Advanced Research Questions

Q. How can researchers evaluate the enzymatic inhibition profile of (-)-2-((1R,3R)-...ethyl ester against calpain or other cysteine proteases?

  • Methodological Answer : Design kinetic assays using fluorogenic substrates (e.g., Ac-Leu-Leu-Val-Tyr-AMC for calpain) to measure IC50 values. Pre-incubate the compound with the enzyme to assess time-dependent inhibition, which suggests covalent binding. Competitive vs. non-competitive inhibition modes can be differentiated via Lineweaver-Burk plots. Structural analogs in peptidomimetic epoxide inhibitors (e.g., compound 37 in ) provide a framework for structure-activity relationship (SAR) studies .

Q. What strategies are effective in resolving contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:
  • Conducting plasma stability assays to identify metabolic hotspots (e.g., ester hydrolysis).
  • Using prodrug strategies to enhance bioavailability, as seen in ethyl ester derivatives of thiazole carboxylates .
  • Performing molecular dynamics simulations to predict binding affinities in physiological environments, adjusting for pH and ion concentration effects.

Q. How can the stability of (-)-2-((1R,3R)-...ethyl ester be analyzed under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing:
  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, then analyze degradation products via LC-MS. The thiazole ring and ester groups are pH-sensitive; acidic conditions may hydrolyze the ethyl ester .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Forced degradation studies under UV light can reveal photolytic instability.

Analytical and Structural Questions

Q. What advanced spectroscopic methods are suitable for characterizing the tertiary structure of (-)-2-((1R,3R)-...ethyl ester?

  • Methodological Answer : Combine NMR (e.g., <sup>13</sup>C-DEPT for quaternary carbons, NOESY for spatial proximity of protons) with computational modeling (DFT or molecular mechanics). For crystallographic analysis, grow single crystals via vapor diffusion using solvents like ethyl acetate/hexane. The tert-butoxycarbonylamino group’s rigidity aids in resolving conformational ambiguities .

Q. How can researchers differentiate between polymorphic forms of this compound, and what implications do these forms have on bioactivity?

  • Methodological Answer : Use powder X-ray diffraction (PXRD) to identify polymorphs. Dissolution rate studies in simulated biological fluids (e.g., SIF/SGF) can correlate polymorphism with bioavailability. For example, a metastable polymorph may exhibit higher solubility but lower thermal stability, impacting formulation design.

Synthetic and Mechanistic Questions

Q. What catalytic systems are optimal for achieving high enantiomeric excess (ee) in the synthesis of (-)-2-((1R,3R)-...ethyl ester?

  • Methodological Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) can enhance ee. highlights tert-butyldimethylsilyl triflate as a key reagent for stereoselective silylation, which stabilizes intermediates during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester

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